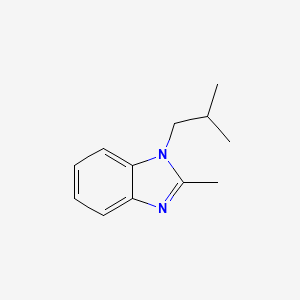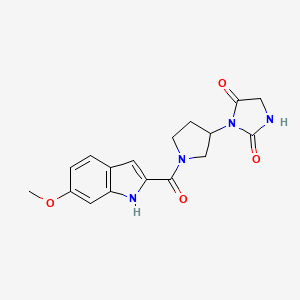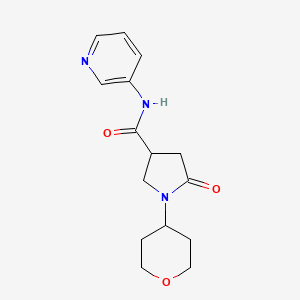
2-Methyl-1-(2-methylpropyl)benzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“2-Methyl-1-(2-methylpropyl)benzimidazole” is a derivative of benzimidazole . Benzimidazole is a heterocyclic aromatic organic compound. This bicyclic compound consists of the fusion of benzene and imidazole . It is an important pharmacophore widely used in medicinal chemistry for the synthesis of various antibacterial and antifungal agents .
Synthesis Analysis
The synthesis of benzimidazole derivatives often involves the reaction of 1,2-aromatic diamines with alkyl or aryl carboxylic acids . A metal-free novel route for the accelerated synthesis of benzimidazole and its derivatives has been reported, which involves these reactants interacting in electrostatically charged microdroplets . This synthetic procedure is accelerated by orders of magnitude compared to the bulk process .
Molecular Structure Analysis
Benzimidazole is a base, and it can be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry . The most prominent benzimidazole complex features N-ribosyl-dimethylbenzimidazole .
Chemical Reactions Analysis
Benzimidazole undergoes various chemical reactions. It can act as a base, reacting with acids to form salts . It can also be deprotonated with stronger bases . The imine can be alkylated and also serves as a ligand in coordination chemistry .
Physical And Chemical Properties Analysis
Benzimidazole appears as a white solid that forms tabular crystals . It is soluble in alcohol, ether, hot water, and sodium hydroxide solution, but insoluble in benzene .
Aplicaciones Científicas De Investigación
Anticancer Agents
Benzimidazole derivatives, including 2-Methyl-1-(2-methylpropyl)benzimidazole, have been studied for their potential as anticancer agents . The presence of a methyl group at the 5 (6)-position on the benzimidazole scaffold was found to influence the anticancer activity . Compounds with electron-donating groups (OH, OMe, –NMe 2, –O–CH 2 –C 6 H 5) showed a significant increase in anticancer activity .
Antibacterial and Antifungal Activity
Benzimidazole derivatives have been synthesized and evaluated for their antibacterial and antifungal activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .
Antiviral Agents
Benzimidazole derivatives have been reported to possess antiviral activity . The structure of benzimidazole is analogized with the nucleotides found in the human body, making them potential candidates for antiviral agents .
Anti-inflammatory Agents
Benzimidazole derivatives have been reported to possess anti-inflammatory activity . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Antitubercular Agents
Benzimidazole derivatives have been reported to possess antitubercular activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .
Antioxidant Agents
Benzimidazole derivatives have been reported to possess antioxidant activity . The presence of a basic Mannich side chain in a drug may overcome the water insolubility problem through the formation of hydrochlorides .
Mecanismo De Acción
Target of Action
Benzimidazole derivatives have been reported to exhibit a wide range of biological activities, including antimicrobial, anticancer, antiviral, antiparasitic, antihypertensive, and anti-inflammatory activities . Therefore, it’s plausible that 2-Methyl-1-(2-methylpropyl)benzimidazole may interact with a variety of biological targets.
Mode of Action
For instance, in the context of anticancer activity, some benzimidazole derivatives have been evaluated against specific cell lines . The interaction of 2-Methyl-1-(2-methylpropyl)benzimidazole with its targets and the resulting changes would need further investigation.
Biochemical Pathways
Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that multiple pathways could be affected
Result of Action
Given the diverse pharmacological activities of benzimidazole derivatives, it’s likely that the compound could have multiple effects at the molecular and cellular levels
Safety and Hazards
Direcciones Futuras
Benzimidazole and its derivatives continue to be an active and attractive topic of medicinal chemistry due to their enormous medicinal value . The development of drugs based on imidazole and benzimidazole bioactive heterocycles is an increasingly active area of research, with recent advances and new perspectives continually emerging .
Propiedades
IUPAC Name |
2-methyl-1-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-9(2)8-14-10(3)13-11-6-4-5-7-12(11)14/h4-7,9H,8H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SWFRJPMGFXDUMD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2N1CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-1-(2-methylpropyl)benzimidazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(2-([2,2'-Bithiophen]-5-yl)-2-hydroxyethyl)-3-(4-methoxybenzyl)urea](/img/structure/B2692233.png)
![1-[1-(Pyrazin-2-yl)cyclopropyl]methanamine dihydrochloride](/img/structure/B2692235.png)
![N-(3,5-dimethoxyphenyl)-2-((7-(3-methoxyphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)acetamide](/img/structure/B2692236.png)


![1-[3-(dimethylamino)propyl]-1H-benzimidazol-5-amine](/img/structure/B2692240.png)
![dimethyl 2-(3-(1,1-dioxido-3-oxobenzo[d]isothiazol-2(3H)-yl)propanamido)terephthalate](/img/structure/B2692241.png)

![N-ethyl-N-(3-methylphenyl)-2-[3-(2-methylpropyl)-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl]acetamide](/img/structure/B2692244.png)


![methyl 3-{[(4E)-5-(dimethylamino)-3-oxopent-4-en-2-yl]oxy}thiophene-2-carboxylate](/img/structure/B2692249.png)